2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at position 4 with a 2-[(4-fluorophenyl)amino] group and an acetamide side chain modified with a 2-methoxyethyl moiety. Its molecular formula is C₁₄H₁₆FN₃O₂S, with a molecular weight of 325.36 g/mol (calculated). The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the 2-methoxyethyl substituent improves aqueous solubility compared to non-polar analogs .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-20-7-6-16-13(19)8-12-9-21-14(18-12)17-11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWFGAXYXAHVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide typically involves the reaction of 4-fluoroaniline with a thiazole derivative under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide
- Key Differences: Replaces the 4-fluorophenylamino group with a simpler amino substituent. Incorporates a bulky hydroxy-phenylethylaminophenyl group instead of the 2-methoxyethyl acetamide.
- Impact : Mirabegron’s hydroxyl and phenyl groups enhance β3-adrenergic receptor selectivity, whereas the target compound’s 4-fluorophenyl and methoxyethyl groups may favor alternative targets (e.g., kinase or protease inhibition) .
N-(4-Fluorophenyl)-2-[2-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide
- Structure : Dual 4-fluorophenyl groups linked via a sulfanyl-acetamide bridge.
- Key Differences :
- Contains a disulfide-like sulfanyl (-S-) linkage, increasing susceptibility to oxidative metabolism.
- Higher molecular weight (419.46 g/mol ) due to additional fluorophenyl and thioether groups.
- Impact : The sulfanyl group may reduce bioavailability compared to the target compound’s methoxyethyl group, which lacks redox-sensitive bonds .
GSK1570606A (Tyrosine Kinase Inhibitor)
- Structure : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
- Key Differences: Substitutes the thiazole’s 4-position with a pyridinyl group instead of 4-fluorophenylamino. Lacks the 2-methoxyethyl modification.
- The target compound’s 4-fluorophenylamino group may prioritize different hydrophobic interactions .
UCM924 (Melatonergic Ligand)
- Structure: N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide.
- Key Differences: Replaces the thiazole ring with a bromophenyl-fluorophenyl ethylamino chain. Simpler acetamide without heterocyclic cores.
- Impact: The ethylamino linker in UCM924 facilitates binding to melatonin receptors, whereas the thiazole core in the target compound may favor rigid, planar target sites .
LBJ-03 (IDO1 Inhibitor)
- Structure: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide.
- Key Differences: Uses a cyanopyridinyl-thioether group instead of the thiazole-fluorophenylamino moiety. Higher polarity due to the cyano group.
Structural and Pharmacological Trends
Substituent Effects on Activity
Molecular Weight and Solubility
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